molecular formula C16H18N2O4S B2471498 Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate CAS No. 330567-78-7

Methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate

Cat. No. B2471498
CAS RN: 330567-78-7
M. Wt: 334.39
InChI Key: XPPKAXAIJDBJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of coumarin, a class of organic compounds that are widely found in nature and have been studied for their biological and pharmaceutical properties . Coumarins are valuable kinds of oxygen-containing heterocycles .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Coumarin derivatives are known to undergo a variety of reactions .

Scientific Research Applications

Metabolite Analysis and Pharmaceutical Impurities

  • Metabolite Identification : A study identified cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) as metabolites in urine, emphasizing the importance of understanding the metabolic pathways of complex molecules, which can be relevant for interpreting the metabolism of structurally complex compounds like the one (Niederwieser, Wadman, & Danks, 1978).
  • Pharmaceutical Impurities : Research on the synthesis and identification of pharmaceutical impurities can provide insights into the stability and purity of complex chemical compounds, which may be relevant for the compound (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental Impact and Removal Techniques

  • Environmental Persistence : The study of persistent organic pollutants, such as sulfamethoxazole, and their removal from aqueous solutions provides an understanding of how complex molecules interact with the environment and the techniques used for their removal. This information might be indirectly applicable to understanding the environmental impact and removal methods for the compound (Prasannamedha & Kumar, 2020).

Biochemical Pathways and Pharmacology

  • Biochemical Pathway Insights : A review of the metabolism of the aspartyl moiety of aspartame highlights the importance of understanding biochemical pathways and metabolite formation, which can be crucial for interpreting the biological implications of structurally complex molecules like the compound (Ranney & Oppermann, 1979).
  • Pharmacological Implications : Understanding the pharmacological activities and synthesis of complex compounds, such as levulinic acid and its derivatives, can offer insights into drug synthesis and potential therapeutic applications. This knowledge might be indirectly relevant to understanding the potential applications of the compound in drug synthesis or therapeutic contexts (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Future Directions

The future research directions for this compound would likely involve further exploration of its synthesis, properties, and potential applications, particularly in the field of medicine given the known biological activities of coumarin derivatives .

properties

IUPAC Name

methyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-sulfanylidene-1,4-dihydropyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-9-13(15(20)22-4)14(18(10(2)19)16(23)17-9)11-5-7-12(21-3)8-6-11/h5-8,14H,1-4H3,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPKAXAIJDBJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N(C(=S)N1)C(=O)C)C2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.